1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide
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Overview
Description
1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide, also known as ABP-700, is a novel and potent muscarinic receptor antagonist. It was first synthesized in 2016 by a team of researchers from the pharmaceutical company, Acacia Pharma. Since then, ABP-700 has garnered significant attention from the scientific community due to its potential applications in anesthesia and pain management.
Mechanism of Action
1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide selectively binds to muscarinic receptors, specifically the M1 and M3 subtypes. By doing so, it blocks the action of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function, memory, and pain perception. By blocking muscarinic receptors, 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide reduces the incidence of postoperative delirium and provides analgesic effects.
Biochemical and physiological effects:
1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on muscarinic receptors, it has been shown to have a slight inhibitory effect on the hERG potassium channel, which is involved in cardiac repolarization. However, this effect is not significant enough to cause cardiac toxicity. 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide has also been shown to have a half-life of approximately 2 hours, making it suitable for use in clinical settings.
Advantages and Limitations for Lab Experiments
1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent and selective muscarinic receptor antagonist, making it useful for studying the role of muscarinic receptors in various physiological processes. Additionally, its short half-life makes it easy to control the duration of its effects in experiments. However, 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide's low yield and complex synthesis method may limit its availability for use in large-scale experiments.
Future Directions
There are several potential future directions for research on 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide. One area of interest is its potential use in pain management. While 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide has been shown to have analgesic effects in preclinical studies, more research is needed to determine its efficacy and safety in humans. Additionally, 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide's effects on muscarinic receptors in the brain may have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Further research is needed to explore these potential applications.
Synthesis Methods
The synthesis of 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide involves several steps, beginning with the reaction of piperidine and 4-benzyloxybenzaldehyde to form 4-benzyloxy-1-(piperidin-4-yl)butan-1-one. This intermediate is then reacted with N-acetylanthranilic acid to produce 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide. The overall yield of this process is approximately 30%.
Scientific Research Applications
1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide has been primarily studied for its potential use in anesthesia. In preclinical studies, it has been shown to reduce the incidence and severity of postoperative delirium, a common complication of general anesthesia in elderly patients. 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide achieves this effect by blocking muscarinic receptors in the brain, which are responsible for cognitive function and memory. Additionally, 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide has been shown to have analgesic properties, making it a promising candidate for pain management.
properties
IUPAC Name |
1-acetyl-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16(24)23-13-11-18(12-14-23)21(25)22-19-7-9-20(10-8-19)26-15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHOORIMZYXVKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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